- A green method for preparation of Ceftibuten, China, , ,

Cas no 97519-39-6 (ceftibuten)

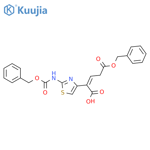

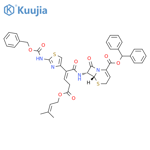

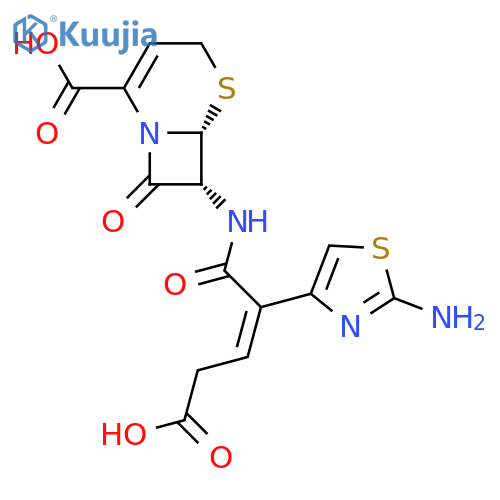

ceftibuten structure

Nome do Produto:ceftibuten

ceftibuten Propriedades químicas e físicas

Nomes e Identificadores

-

- ceftibuten

- Ceftibuten-13C3

- Sch 39720

- 7432S

- antibiotic7432s

- Ceftibutene

- cephalosporin7432-s

- cephem

- cis-ceftibutin

- s7432

- Sch-39720

- 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)

- Antibiotic 7432S

- Cedax

- Ceftibuten (SCH 39720)

- Cephalosporin 7432-S

- cis-Ceftibuten

- S 7432

- NCGC00178501-01

- D00922

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate

- Ceftibutenum

- (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- Keimax

- DB01415

- C08117

- Ceftibuten hydrate

- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- BRD-K11124378-002-01-0

- CHEMBL1605

- AKOS005146205

- J01DA39

- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

- 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid

- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

- Q419521

- EN300-21702502

- CHEBI:3510

- Tox21_111446

- C3391

- SBI-0206740.P001

- CEFTIBUTEN [VANDF]

- ACHN383

- CEFTIBUTEN [MI]

- MFCD00864918

- ACHN-383

- SR-05000001989-1

- Ceftibutene [INN-French]

- BSPBio_002733

- UNII-IW71N46B4Y

- BRD-K11124378-001-04-6

- Ceftibuten (USAN/INN)

- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid

- CEFTIBUTEN [USAN]

- HMS2093K18

- IW71N46B4Y

- Ceftibutenum (INN-Latin)

- Ceftibutene (INN-French)

- BRD-K11124378-335-01-4

- Pharmakon1600-01505207

- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- DTXSID4045925

- NSC-758925

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-

- Ceftibuten, Antibiotic for Culture Media Use Only

- AB01563048_01

- Ceftibuteno

- CEFTIBUTIN [VANDF]

- CEFTIBUTEN [WHO-DD]

- HY-B0698

- Ceftibuteno [INN-Spanish]

- PF-07612577 component PF-06264006

- PF-06264006

- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 97519-39-6

- BRD-K11124378-335-02-2

- DTXCID2025925

- NCGC00178501-04

- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-

- NCGC00095137-01

- BDBM50370586

- CCG-39440

- CEFTIBUTEN [INN]

- Ceftem

- CAS-97519-39-6

- HMS1922L17

- NSC 758925

- 7432-S

- Ceftibutin

- AKOS015854930

- Ceftibuteno (INN-Spanish)

- Ceftibuten [USAN:INN:BAN]

- 97519-39-6 (free)

- SR-05000001989

- NS00001036

- NSC758925

- SCHEMBL37054

- Ceftibutenum [INN-Latin]

- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid

- C-2550

- Ceprifran

- HMS3715P10

- SPECTRUM1505207

- GTPL12029

- Spectrum5_001558

-

- MDL: N/A

- Inchi: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1

- Chave InChI: UNJFKXSSGBWRBZ-BJCIPQKHSA-N

- SMILES: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O

Propriedades Computadas

- Massa Exacta: 410.03500

- Massa monoisotópica: 410.03547653g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 5

- Contagem de aceitadores de ligações de hidrogénio: 10

- Contagem de Átomos Pesados: 27

- Contagem de Ligações Rotativas: 7

- Complexidade: 755

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 2

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: 12

- Carga de Superfície: 0

- XLogP3: -0.3

- Superfície polar topológica: 217Ų

Propriedades Experimentais

- Cor/Forma: NA

- Densidade: 1.8±0.1 g/cm3

- Ponto de Fusão: Not available

- Ponto de ebulição: 966.4°C at 760 mmHg

- Ponto de Flash: >110°(230°F)

- Índice de Refracção: 1.762

- Solubilidade: Soluble in aqueous solutions. Also soluble in DMSO

- PSA: 216.46000

- LogP: 0.86180

ceftibuten Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- RTECS:XI0367220

- Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.

ceftibuten Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-10mg |

Ceftibuten |

97519-39-6 | 98% | 10mg |

¥453.00 | 2023-09-09 | |

| Chemenu | CM190446-100mg |

(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 98% | 100mg |

$361 | 2021-08-05 | |

| Enamine | EN300-21702502-0.05g |

(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 0.05g |

$2755.0 | 2023-06-01 | ||

| Chemenu | CM190446-100mg |

(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

97519-39-6 | 98% | 100mg |

$361 | 2023-01-06 | |

| Biosynth | FC176429-25 mg |

Ceftibuten |

97519-39-6 | 25mg |

$546.00 | 2023-01-04 | ||

| 1PlusChem | 1P019GB9-100mg |

Ceftibuten |

97519-39-6 | 98% | 100mg |

$135.00 | 2025-03-03 | |

| Aaron | AR019GJL-50mg |

Ceftibuten |

97519-39-6 | 98% | 50mg |

$697.00 | 2025-02-28 | |

| 1PlusChem | 1P019GB9-10mg |

Ceftibuten |

97519-39-6 | 10mg |

$104.00 | 2025-03-18 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-50mg |

Ceftibuten |

97519-39-6 | 98% | 50mg |

¥1857.00 | 2023-09-09 | |

| Biosynth | FC176429-5 mg |

Ceftibuten |

97519-39-6 | 5mg |

$181.95 | 2023-01-04 |

ceftibuten Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran , Water ; 10 min, 30 °C

1.2 3 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C

1.2 3 h, 30 °C

1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Silica ; 1.2 h, 80 °C

Referência

- Method for preparing ceftibuten, China, , ,

Synthetic Routes 3

Condições de reacção

Referência

- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

Referência

- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

Referência

- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Anisole

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten, Organic Process Research & Development, 2002, 6(2), 169-177

Synthetic Routes 7

Condições de reacção

Referência

- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

Referência

- The synthesis of 3-hydroxycephalosporin compounds, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Anisole ; 1 h, rt; 2 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C

Referência

- Method for synthesizing ceftibutene, China, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Aluminum chloride Solvents: Anisole ; 0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C

Referência

- Preparation method of Ceftibuten, China, , ,

Synthetic Routes 11

Condições de reacção

Referência

- Process for the preparation of 3-sulfonyloxy-3-cephem compounds, Japan, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Acetylacetone , Aluminum chloride , Hydrochloric acid Solvents: Anisole , Water

Referência

- Process for the preparation of cephem compounds, Japan, , ,

Synthetic Routes 13

Condições de reacção

Referência

- Method for refining high-purity ceftibuten using acetonitrile and activated carbon, China, , ,

Synthetic Routes 14

Condições de reacção

Referência

- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

Referência

- Preparation of 2-aminothiazole-4-acetic acids, India, , ,

Synthetic Routes 17

Condições de reacção

Referência

- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condições de reacção

Referência

- An improved process for the manufacture of 3-hydroxy-3-cephem derivatives, India, , ,

Synthetic Routes 19

Condições de reacção

Referência

- Preparation of diazabicyclooctane derivative as β-lactamase inhibitor, World Intellectual Property Organization, , ,

ceftibuten Raw materials

- (6R,7R)-7-[[(2Z)-4-Carboxy-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Diphenylmethyl (6R,7R)-7-[[(2Z)-2-[2-(benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- 5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, 7-[[5-[(3-METHYL-2-BUTEN-1-YL)OXY]-1,5-DIOXO-2-[2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-THIAZOLYL]-2-PENTEN-1-YL]AMINO]-8-OXO-, DIPHENYLMETHYL ESTER, (6R,7R)-

- 2-Pentenedioic acid,2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(phenylmethyl)ester, (Z)-

- (6R,7R)-7-[[(2Z)-2-[2-(Benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Ceftibuten Impurity 8

- 7-Amino-3-chloro-3-cephem-4-carboxylic acid

ceftibuten Preparation Products

ceftibuten Literatura Relacionada

-

Gholam Hossein Hakimelahi,Pai-Chi Li,Ali A. Moosavi-Movahedi,Jamshid Chamani,Ghadam Ali Khodarahmi,Tai Wei Ly,Famil Valiyev,Max K. Leong,Shahram Hakimelahi,Kak-Shan Shia,Ito Chao Org. Biomol. Chem. 2003 1 2461

-

Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462

-

Suffora Akhter,Abdur Rehman,S. M. A. Abidi,Farukh Arjmand,Sartaj Tabassum New J. Chem. 2022 46 11462

-

N. Vasudevan,Mrityunjay K. Sharma,D. Srinivasa Reddy,Amol A. Kulkarni React. Chem. Eng. 2018 3 520

-

Prashant S. Kharkar,Ponnadurai Ramasami,Yee Siew Choong,Lydia Rhyman,Sona Warrier RSC Adv. 2016 6 26329

97519-39-6 (ceftibuten) Produtos relacionados

- 118081-34-8(Ceftibuten dihydrate)

- 2228369-84-2(3-6-(dimethylamino)pyridin-3-yl-3,3-difluoropropanoic acid)

- 56476-33-6((2,2-Dimethyl-1,3-dioxan-4-yl)methanol)

- 2007908-48-5(Ethyl 4-(2-allyl-2-(tert-butoxycarbonyl)hydrazinyl)-2-(methylthio)pyrimidine-5-carboxylate)

- 2024059-40-1(Cyclopentene, 4-(chloromethyl)-4-(4-penten-1-yl)-)

- 902292-44-8(N-(3,4-dimethoxyphenyl)-2-7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinolin-5-ylacetamide)

- 1798828-17-7(tert-butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate)

- 2764013-64-9(2-[(2-Methoxyphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid)

- 1019506-76-3(N-(4-chlorobenzyl)-1-cyclopropylmethanamine)

- 2035018-07-4((2E)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)-3-(thiophen-3-yl)prop-2-enamide)

Fornecedores recomendados

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Taizhou Jiayin Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro Ouro

CN Fornecedor

Reagente